1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)butan-1-one
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Overview
Description
1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)butan-1-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Attachment of the Butanone Moiety: This step may involve alkylation or acylation reactions to attach the butanone group to the isoquinoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including considerations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) would be optimized to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)butan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)propan-1-one: Similar structure but with a propanone moiety instead of butanone.
1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)ethan-1-one: Contains an ethanone group.
1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)methan-1-one: Features a methanone group.
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)butan-1-one |
InChI |
InChI=1S/C13H18N2O/c1-2-4-13(16)15-8-7-11-10(9-15)5-3-6-12(11)14/h3,5-6H,2,4,7-9,14H2,1H3 |
InChI Key |
JPQRAIJGHOUOLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCC2=C(C1)C=CC=C2N |
Origin of Product |
United States |
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